molecular formula C8H10N4S B13327379 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13327379
M. Wt: 194.26 g/mol
InChI Key: AJAOPBFYJMPVBZ-UHFFFAOYSA-N
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Description

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings These rings are known for their biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine typically involves the formation of the thiazole and imidazole rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 1H-imidazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole-imidazole compounds .

Scientific Research Applications

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methyl-1,3-thiazol-4-yl)ethanamine
  • 1-(4-methyl-1,3-thiazol-2-yl)ethanamine
  • 2-(2-methyl-1,3-thiazol-4-yl)ethylamine

Uniqueness

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine is unique due to the presence of both thiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H10N4S/c1-6-11-7(5-13-6)4-12-3-2-10-8(12)9/h2-3,5H,4H2,1H3,(H2,9,10)

InChI Key

AJAOPBFYJMPVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2C=CN=C2N

Origin of Product

United States

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